4,4,4-trifluoro-3,3-dimethoxybutanoic acid
CAS No.: 118993-06-9
Cat. No.: VC8056691
Molecular Formula: C6H9F3O4
Molecular Weight: 202.13 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 118993-06-9 |
|---|---|
| Molecular Formula | C6H9F3O4 |
| Molecular Weight | 202.13 g/mol |
| IUPAC Name | 4,4,4-trifluoro-3,3-dimethoxybutanoic acid |
| Standard InChI | InChI=1S/C6H9F3O4/c1-12-5(13-2,3-4(10)11)6(7,8)9/h3H2,1-2H3,(H,10,11) |
| Standard InChI Key | PNMPRLKZVYUXET-UHFFFAOYSA-N |
| SMILES | COC(CC(=O)O)(C(F)(F)F)OC |
| Canonical SMILES | COC(CC(=O)O)(C(F)(F)F)OC |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound’s structure is defined by a four-carbon chain with a carboxylic acid group at the first position, two methoxy (-OCH) groups at the third carbon, and a trifluoromethyl (-CF) group at the terminal carbon. This arrangement confers distinct electronic and steric properties, influencing its solubility, stability, and reactivity .
Physical Properties
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Solubility: Soluble in polar organic solvents such as dichloromethane and toluene, with limited solubility in water due to the hydrophobic trifluoromethyl group .
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pKa: Approximately 3.12 ± 0.10, indicative of moderate acidity influenced by the electron-withdrawing fluorine atoms .
Spectroscopic Data
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IR Spectroscopy: Expected peaks include C=O stretching (~1700 cm⁻¹), C-F stretching (1100–1200 cm⁻¹), and C-O-C vibrations from methoxy groups (~1250 cm⁻¹).
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NMR: H NMR would show singlet signals for methoxy protons (~3.3 ppm) and multiplet patterns for the CF-adjacent methylene groups .
Synthesis and Manufacturing
Industrial Production
Industrial-scale synthesis likely involves continuous flow reactors to enhance yield and purity. Key challenges include managing exothermic reactions during fluorination and ensuring efficient purification via extraction or crystallization .
Chemical Reactivity and Applications
Reactivity Profile
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Carboxylic Acid Derivatives: Forms esters, amides, and anhydrides. For example, reaction with ethanol under acidic conditions yields ethyl 4,4,4-trifluoro-3,3-dimethoxybutanoate .
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Electrophilic Substitution: The electron-withdrawing CF group directs electrophiles to meta positions in aromatic derivatives.
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Reduction: Catalytic hydrogenation reduces the carboxylic acid to a primary alcohol, though the CF group remains intact.
Applications
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Pharmaceuticals: Serves as a building block for protease inhibitors and anti-inflammatory agents, leveraging its metabolic stability imparted by fluorine .
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Agrochemicals: Used in synthesizing herbicides and pesticides, where the CF group enhances bioactivity .
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Materials Science: Incorporated into polymers to improve thermal stability and chemical resistance .
Biological Activity and Toxicology
Toxicity Data
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Acute Toxicity: Predicted LD (oral, rat) > 2000 mg/kg, based on structurally similar compounds .
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Irritation: Potential skin and eye irritant, necessitating protective equipment during handling .
Comparison with Analogous Compounds
| Property | 4,4,4-Trifluoro-3,3-dimethoxybutanoic Acid | 4,4,4-Trifluoro-3,3-dimethylbutanoic Acid |
|---|---|---|
| Molecular Formula | CHFO | CHFO |
| Molar Mass (g/mol) | 202.13 | 170.13 |
| Boiling Point (°C) | 234.5 (predicted) | 166–167 |
| Applications | Pharmaceuticals, agrochemicals | Specialty polymers, surfactants |
The dimethoxy variant’s higher oxygen content enhances solubility in polar solvents, making it preferable in drug formulation compared to its dimethyl counterpart .
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